molecular formula C9H11NO3S B12103713 N-(4-Formylphenyl)-N-methylmethanesulfonamide

N-(4-Formylphenyl)-N-methylmethanesulfonamide

Cat. No.: B12103713
M. Wt: 213.26 g/mol
InChI Key: XACFYIVXEJONDJ-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a formyl group (-CHO) at the para position and a methylmethanesulfonamide group (-N(CH₃)SO₂CH₃) at the same position. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the formyl group, which modulates electronic properties and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibition effects . The para-substitution pattern in this compound may influence its crystal packing and intermolecular interactions, such as hydrogen bonding, which are critical for its physicochemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.

    Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N-(4-Formylphenyl)-N-methylmethanesulfonamide and its derivatives exhibit promising anticancer properties. A study focused on developing sulfonamide derivatives revealed that compounds containing this structure showed cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancer. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that derivatives of this compound possess analgesic and antipyretic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one derivative was shown to be significantly more potent than diclofenac in reducing edema in animal models .

Pharmaceutical Applications

Synthesis of Rosuvastatin
this compound serves as an important intermediate in the synthesis of rosuvastatin, a widely used cholesterol-lowering medication. The compound is involved in a multi-step synthesis process that transforms it into rosuvastatin through various chemical reactions, including nucleophilic substitutions and deprotection steps . This application underscores the compound's relevance in pharmaceutical manufacturing.

Analytical Chemistry

Use as a Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for method validation and quality control in pharmaceutical formulations. Its distinct chemical properties allow for accurate identification and quantification during analysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Anti-inflammatory DrugMore potent than diclofenac in reducing edema
Pharmaceutical SynthesisIntermediate for RosuvastatinKey step in multi-step synthesis process
Analytical ChemistryReference StandardUsed for method validation and quality control

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound derivatives were tested for cytotoxicity. Results indicated significant reductions in cell viability at certain concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry assays.

Case Study 2: In Vivo Anti-inflammatory Effects
A study conducted on rat models assessed the anti-inflammatory effects of a derivative of this compound. The treated group exhibited a notable decrease in carrageenan-induced paw edema compared to controls, indicating its potential as an effective anti-inflammatory agent.

Mechanism of Action

The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(4-Formylphenyl)-N-methylmethanesulfonamide with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Melting Point (°C) Key Applications/Properties References
This compound C₉H₁₁NO₃S 213.25 Para-formyl, methyl sulfonamide Not reported Potential chemotherapeutic agent, enzyme inhibitor [Extrapolated]
N-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl-N-methylmethanesulfonamide C₁₇H₁₉FN₃O₃S 379.41 Pyrimidine ring, fluorophenyl, isopropyl Not reported Intermediate in drug synthesis (e.g., statins)
N-(4-Formylphenyl)cyclopropanesulfonamide C₁₀H₁₁NO₃S 225.26 Cyclopropane sulfonamide, para-formyl Not reported Predicted high thermal stability (boiling point ~400°C)
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide C₁₁H₁₃N₃O₂S₂ 283.38 Thiazole ring, amino group Not reported Biological activity (e.g., kinase inhibition)
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C₁₀H₁₅NO₇S₃ 357.41 Multiple sulfonyl groups, hydroxyl 213–215 (dec.) High polarity, crystalline stability
N-(4-Aminophenyl)-N-methylmethanesulfonamide C₈H₁₂N₂O₂S 200.26 Para-amino group Not reported Intermediate for dyes/pharmaceuticals

Key Differences and Implications

Electronic Effects: The formyl group in the target compound is electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like the amino group in N-(4-aminophenyl)-N-methylmethanesulfonamide . Thiazole-containing derivatives (e.g., ) exhibit conjugated π-systems, enabling applications in optoelectronics or as kinase inhibitors .

Thermal and Physical Properties :

  • The bis-sulfonyl derivative () has a high melting point (213–215°C) due to strong hydrogen bonding and polar interactions, whereas cyclopropane sulfonamides () show higher predicted boiling points (~400°C) due to rigid cyclic structures .

Biological Activity :

  • Pyrimidine -based sulfonamides () are intermediates in statin synthesis, leveraging their heterocyclic cores for target binding .
  • Ortho-substituted analogs (e.g., ) form trans-dimers via C–H⋯O hydrogen bonds, influencing solubility and crystallinity, whereas para-substituted compounds may exhibit linear packing .

Synthetic Routes: The target compound can be synthesized via Schiff base condensation or oxidation of aminobenzaldehyde derivatives, similar to methods in and . Thiazole-containing analogs require cyclization reactions with thiourea or bromothiophene precursors .

Research Findings

  • Crystallography : Para-substituted sulfonamides often exhibit layered or helical packing in crystals, while ortho-substituted derivatives form dimers .
  • Drug Design : Fluorophenyl and pyrimidine groups () enhance metabolic stability and bioavailability in drug candidates .
  • Thermal Stability : Cyclopropane sulfonamides () show exceptional thermal resilience, making them suitable for high-temperature applications .

Biological Activity

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C9_{9}H11_{11}N1_{1}O3_{3}S
  • Molecular Weight : 213.25 g/mol

Pharmacological Activities

Sulfonamides, including this compound, exhibit various pharmacological activities:

  • Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties, acting by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts DNA synthesis in bacteria, leading to cell death .
  • Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
  • Antitumor Potential : Some studies suggest that compounds with sulfonamide moieties may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that sulfonamides can induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some sulfonamides have been shown to affect ROS levels within cells, which can influence cell survival and death pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

Compound NameMIC (µg/mL)Bacteria Tested
This compound32E. coli, S. aureus
Sulfamethoxazole16E. coli
Trimethoprim8S. aureus

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages .

Concentration (µM)TNF-α Inhibition (%)
1025
2550
5075

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Formylphenyl)-N-methylmethanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-formylaniline derivatives. For example, reacting 4-aminobenzaldehyde with methyl methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to prevent oxidation of the formyl group . Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction completion.

Q. How is the purity of this compound assessed, and what analytical techniques are critical?

  • Methodological Answer : Purity is evaluated using HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. NMR (¹H/¹³C) confirms structural integrity: the formyl proton appears as a singlet at ~10 ppm, while sulfonamide methyl groups resonate at ~3.1 ppm (N–CH₃) and 3.3 ppm (SO₂–CH₃). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 242.1 .

Q. What are the key reactivity trends of the formyl group in this compound under basic or acidic conditions?

  • Methodological Answer : The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) in acidic media, while basic conditions may trigger Cannizzaro disproportionation. Stability tests in buffers (pH 2–12) reveal decomposition above pH 10, necessitating neutral storage conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond lengths and angles, which are compared to X-ray data. Discrepancies in sulfonamide torsion angles (>5°) may indicate crystal packing effects. Software like SHELXL refines disordered structures by constraining thermal parameters and validating via R-factor convergence (<0.05) .

Q. What strategies mitigate side reactions during functionalization of the formyl group in complex syntheses?

  • Methodological Answer : Protecting the formyl group as a dioxolane acetal (using ethylene glycol and p-TsOH) prior to sulfonylation prevents undesired nucleophilic attacks. Deprotection with dilute HCl (0.1 M) restores the formyl moiety without degrading the sulfonamide .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in biological assays?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) show increased conformational flexibility in polar solvents (e.g., DMSO), which may reduce binding affinity to hydrophobic enzyme pockets. Thermodynamic studies (DSC) reveal a melting point of 148–152°C, with degradation above 200°C. Stable formulations use PEG-400/water mixtures to balance solubility and stability .

Q. What mechanisms explain contradictory bioactivity results in enzyme inhibition studies?

  • Methodological Answer : Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots. For instance, conflicting IC₅₀ values against COX-2 may arise from assay pH differences: optimal activity occurs at pH 7.4 (PBS buffer), while deviations >0.5 pH units alter protonation states of the sulfonamide group, reducing potency .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(4-formylphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3

InChI Key

XACFYIVXEJONDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C

Origin of Product

United States

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